Dabigatran Impurity 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabigatran Impurity 12 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
準備方法
The synthesis of Dabigatran Impurity 12 involves several steps, starting from the raw materials to the final product. The synthetic route typically includes the following steps:
N-acylation: Pyridine amino propanoate is acylated with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.
Reduction: The nitro group is reduced to an amino group under catalytic hydrogenation conditions.
Nucleophilic substitution: The amino group undergoes nucleophilic substitution with a novel synthon, n-hexyl-4-nitrophenyl carbonate, to form the Dabigatran base.
Salt formation: The Dabigatran base is converted to its mesylate salt using methane sulfonic acid.
化学反応の分析
Dabigatran Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where an amino group is replaced by another functional group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different degradation products
科学的研究の応用
Dabigatran Impurity 12 has several scientific research applications, including:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantitation of impurities in Dabigatran etexilate drug substances.
Quality Control: The compound is used in quality control processes to ensure the purity and safety of Dabigatran etexilate products.
Toxicological Studies: It is studied for its potential toxicological effects and its impact on the overall safety profile of Dabigatran etexilate
作用機序
Dabigatran Impurity 12 does not have a direct therapeutic effect. its presence in Dabigatran etexilate formulations can affect the drug’s safety and efficacy. The impurity can interact with the active pharmaceutical ingredient, leading to potential degradation or adverse effects. The molecular targets and pathways involved in these interactions are still under investigation .
類似化合物との比較
Dabigatran Impurity 12 can be compared with other impurities found in Dabigatran etexilate formulations, such as:
N-nitroso Dabigatran etexilate: A nitrosamine impurity that is a potential carcinogen.
Dabigatran Impurity A, B, and C: Other byproducts formed during the synthesis of Dabigatran etexilate.
Ximelagatran Impurities: Impurities found in Ximelagatran, another direct thrombin inhibitor that was withdrawn due to hepatotoxicity .
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate formulations.
特性
CAS番号 |
1422435-35-5 |
---|---|
分子式 |
C21H23N3O4 |
分子量 |
381.44 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。